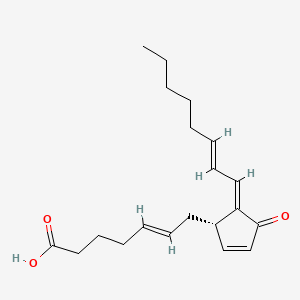
15-Deoxy--12,14-prostaglandin J2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Deoxy–12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation, metabolism, and cell differentiation .
準備方法
Synthetic Routes and Reaction Conditions: 15-Deoxy–12,14-prostaglandin J2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key steps involve the conversion of arachidonic acid to prostaglandin D2 by cyclooxygenase and prostaglandin D synthase. Prostaglandin D2 then undergoes dehydration to form 15-Deoxy–12,14-prostaglandin J2 .
Industrial Production Methods: Industrial production of 15-Deoxy–12,14-prostaglandin J2 typically involves the use of bioreactors to facilitate the enzymatic conversion of arachidonic acid to prostaglandin D2 and subsequently to 15-Deoxy–12,14-prostaglandin J2. The process is optimized for high yield and purity, often involving purification steps such as chromatography .
化学反応の分析
Types of Reactions: 15-Deoxy–12,14-prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core cyclopentenone structure .
科学的研究の応用
15-Deoxy–12,14-prostaglandin J2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.
Biology: It plays a role in modulating inflammatory responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: It is used in the development of anti-inflammatory drugs and as a biochemical tool in research .
作用機序
15-Deoxy–12,14-prostaglandin J2 exerts its effects primarily through its interaction with PPAR-γ. Upon binding to PPAR-γ, it activates the receptor, leading to the transcription of target genes involved in anti-inflammatory and metabolic processes. Additionally, it can covalently modify cellular proteins via its reactive α,β-unsaturated carbonyl group, affecting various signaling pathways .
類似化合物との比較
Prostaglandin D2: The precursor of 15-Deoxy–12,14-prostaglandin J2, involved in various physiological processes.
Prostaglandin E2: Another prostaglandin with pro-inflammatory effects.
Prostaglandin F2α: Known for its role in smooth muscle contraction .
Uniqueness: 15-Deoxy–12,14-prostaglandin J2 is unique due to its potent anti-inflammatory and anti-tumor properties, as well as its ability to covalently modify proteins, which is not commonly observed in other prostaglandins .
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(E)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13+/t17-/m0/s1 |
InChIキー |
VHRUMKCAEVRUBK-IMTKWVLRSA-N |
異性体SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
正規SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


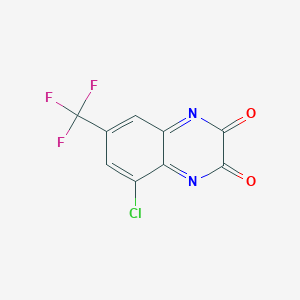
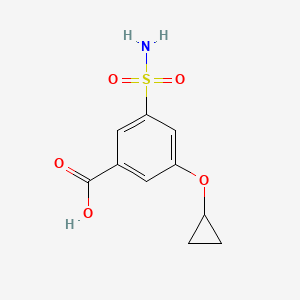
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
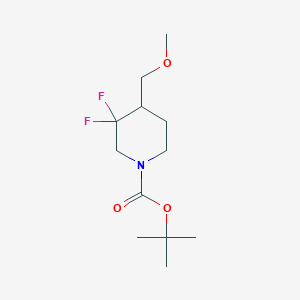
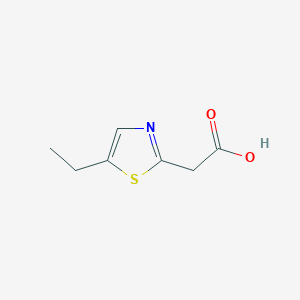
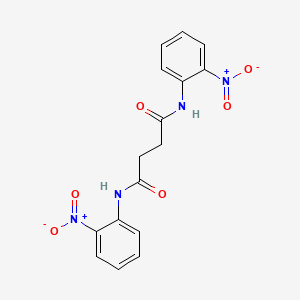
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
